molecular formula C14H19NO2 B1284512 3-(1-Azepanylmethyl)benzoic acid CAS No. 915922-86-0

3-(1-Azepanylmethyl)benzoic acid

Cat. No.: B1284512
CAS No.: 915922-86-0
M. Wt: 233.31 g/mol
InChI Key: QBXMVVPNPBTXLH-UHFFFAOYSA-N
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Description

3-(1-Azepanylmethyl)benzoic acid is an organic compound with the molecular formula C14H19NO2 It features a benzoic acid moiety substituted with a 1-azepanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azepanylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with azepane derivatives under specific conditions. One common method is the alkylation of benzoic acid with 1-azepanylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(1-Azepanylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzoic acids, sulfonic acids, halogenated benzoic acids.

Scientific Research Applications

3-(1-Azepanylmethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Azepanylmethyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The azepane ring can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity for certain proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Benzyl alcohol: An aromatic alcohol used as a solvent and preservative.

    Benzamide: An amide derivative of benzoic acid with various pharmaceutical applications.

Uniqueness

3-(1-Azepanylmethyl)benzoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXMVVPNPBTXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588214
Record name 3-[(Azepan-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-86-0
Record name 3-[(Hexahydro-1H-azepin-1-yl)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Azepan-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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